5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
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Description
The compound “5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide” is a heterocyclic compound . It has a complex structure that includes a thiophene ring, a benzothiazole ring, and a dioxino ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures including a thiophene ring, a benzothiazole ring, and a dioxino ring . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in chemical databases . These include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has focused on developing efficient synthesis methods for related compounds, emphasizing the versatility and potential utility of these molecules. For example, the copper-catalyzed intramolecular cyclization process has been employed to synthesize various N-benzothiazol-2-yl-amides under mild conditions, yielding good to excellent results (Wang et al., 2008). Similarly, other studies have developed novel synthetic routes to produce compounds with potential as anti-inflammatory and analgesic agents, indicating the broad applicability of these chemical frameworks in medicinal chemistry (Abu‐Hashem et al., 2020).
Pharmacological Applications
Some derivatives have shown promise as potent inhibitors of Plasmodium falciparum, the causative agent of malaria, highlighting their potential in developing new antimalarial therapies. These compounds specifically target the asexual blood stages of the parasite in vitro and in vivo, indicating their significant therapeutic potential (Banerjee et al., 2011). Another study found that benzothiophene carboxamide derivatives act as inhibitors of Plasmodium enoyl-ACP reductase, further supporting the antimalarial applications of these compounds (Banerjee et al., 2011).
Antimicrobial and Antifungal Activities
Compounds based on the thiophene-2-carboxamide structure have been investigated for their antimicrobial and antifungal properties. For instance, synthesis and docking studies of certain derivatives have shown significant antimicrobial efficacy, suggesting their utility in addressing bacterial infections (Talupur et al., 2021). Another study on the synthesis of novel compounds aimed at exploring their potential as antifungal agents further demonstrates the diverse biological activities associated with these molecules (Narayana et al., 2004).
Properties
IUPAC Name |
5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S2/c15-12-2-1-10(21-12)13(18)17-14-16-7-5-8-9(6-11(7)22-14)20-4-3-19-8/h1-2,5-6H,3-4H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWUGURXDGWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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